molecular formula C7H2BrClFN B1293185 5-bromo-3-chloro-2-fluoroBenzonitrile CAS No. 1000577-76-3

5-bromo-3-chloro-2-fluoroBenzonitrile

Cat. No. B1293185
Key on ui cas rn: 1000577-76-3
M. Wt: 234.45 g/mol
InChI Key: CFAJQDDAWJDDIX-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 5-bromo-3-chloro-2-fluorobenzonitrile (13.2 g, 56.3 mmol) in THF (200 mL) was added under an argon atmosphere a 1M solution of boran-tetrahydrofuran-complex (70.4 mL, 70.4 mmol) dropwise over 30 min. The reaction mixture was then heated at 65° C. for 1.5 h. After cooling to RT, a 2N HCl solution (70.4 mL, 141 mmol) was added dropwise over 30 min. The reaction mixture was then again heated at 65° C. for 1 h and subsequently cooled to RT. Volatiles were evaporated and the residue was taken up in 1M aqueous HCl solution, followed by extraction with EtOAc (3×150 mL). The combined organics were washed with 1M aqueous HCl solution. The combined acid phases were basified to pH=12 by addition of 4M aqueous NaOH solution and then extracted with EtOAc (3×150 mL). The organics were dried (Na2SO4), filtered and evaporated in vacuo to afford the title compound as a yellowish oil. MS (LC/MS): 238.0 [M+H]+; tR (HPLC conditions c): 3.25 min. The material thus obtained was used directly in the next step without further purification
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70.4 mL
Type
solvent
Reaction Step One
Name
Quantity
70.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([F:10])=[C:6]([CH:9]=1)[CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C#N)C1)F)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70.4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again heated at 65° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to RT
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organics were washed with 1M aqueous HCl solution
ADDITION
Type
ADDITION
Details
The combined acid phases were basified to pH=12 by addition of 4M aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(CN)C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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